ethyl 5-(4-chlorophenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate
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Overview
Description
Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings .
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as electronic or optical materials .
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Ethyl [({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]acetate: This compound has a similar core structure but different substituents, leading to different properties and applications.
3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one: Another similar compound with variations in the functional groups attached to the core structure.
These comparisons highlight the uniqueness of Ethyl 3-(4-chlorophenyl)-9-(4-methoxyphenyl)-7-methyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate and its potential for various applications.
Properties
Molecular Formula |
C26H20ClN3O4S |
---|---|
Molecular Weight |
506 g/mol |
IUPAC Name |
ethyl 5-(4-chlorophenyl)-13-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate |
InChI |
InChI=1S/C26H20ClN3O4S/c1-4-34-26(32)19-14(2)29-24-21(20(19)15-5-11-18(33-3)12-6-15)22-23(35-24)25(31)30(13-28-22)17-9-7-16(27)8-10-17/h5-13H,4H2,1-3H3 |
InChI Key |
WNFRUYWKLGQPEW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)N(C=N4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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